![molecular formula C12H23NO2 B13544477 Methyl 4-amino-3-(4-methylcyclohexyl)butanoate](/img/structure/B13544477.png)
Methyl 4-amino-3-(4-methylcyclohexyl)butanoate
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Overview
Description
Methyl 4-amino-3-(4-methylcyclohexyl)butanoate is an organic compound with the molecular formula C12H23NO2 It is characterized by the presence of an amino group, a methyl ester group, and a cyclohexyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-amino-3-(4-methylcyclohexyl)butanoate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methylcyclohexanone and ethyl 4-bromobutanoate.
Formation of Intermediate: The first step involves the formation of an intermediate through a nucleophilic substitution reaction. This is achieved by reacting 4-methylcyclohexanone with ethyl 4-bromobutanoate in the presence of a base such as sodium hydride.
Amination: The intermediate is then subjected to amination using ammonia or an amine source to introduce the amino group.
Esterification: Finally, the esterification of the intermediate with methanol in the presence of an acid catalyst yields this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems ensures consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-amino-3-(4-methylcyclohexyl)butanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Yields alcohols.
Substitution: Forms various substituted derivatives depending on the reagents used.
Scientific Research Applications
Methyl 4-amino-3-(4-methylcyclohexyl)butanoate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for creating complex molecules.
Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-amino-3-(4-methylcyclohexyl)butanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes or receptors, modulating biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-amino-3-(4-methylphenyl)butanoate: Similar structure but with a phenyl ring instead of a cyclohexyl ring.
Ethyl 4-amino-3-(4-methylcyclohexyl)butanoate: Similar structure but with an ethyl ester group instead of a methyl ester group.
Uniqueness
Methyl 4-amino-3-(4-methylcyclohexyl)butanoate is unique due to the presence of the cyclohexyl ring, which imparts distinct steric and electronic properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Biological Activity
Methyl 4-amino-3-(4-methylcyclohexyl)butanoate is a compound of increasing interest in biochemical research due to its unique structural features and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and comparative analyses with similar compounds.
Chemical Structure and Properties
This compound is characterized by the following molecular formula:
This compound contains an amino group, which can participate in hydrogen bonding, and a cyclohexyl moiety that enhances hydrophobic interactions. These structural elements contribute to its biological activity, particularly in modulating interactions with biological macromolecules.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Hydrogen Bonding : The amino group facilitates hydrogen bonding with proteins and nucleic acids, which may influence enzyme activity and receptor interactions.
- Hydrophobic Interactions : The cyclohexyl group enhances the compound's affinity for lipid membranes and hydrophobic pockets within proteins, potentially modulating signaling pathways.
Biological Activity
This compound has been investigated for several biological activities:
- Anti-inflammatory Effects : Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines, suggesting potential applications in treating inflammatory diseases. For instance, it was observed to reduce nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW264.7 cells, indicating a significant anti-inflammatory effect .
- Neuroprotective Properties : Preliminary research indicates that this compound may protect against neuroinflammation by modulating pathways associated with amyloid β (Aβ)-induced toxicity. It appears to inhibit the activation of NF-κB and MAPK signaling pathways, which are critical in neuroinflammatory responses .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Molecular Formula | Key Features | Biological Activity |
---|---|---|---|
This compound | C₁₂H₂₃NO₂ | Contains amino and cyclohexyl groups | Anti-inflammatory, neuroprotective |
Methyl 4-aminobutanoate | C₅H₁₁NO₂ | Simpler structure; neurotransmitter precursor | Limited anti-inflammatory effects |
Methyl 2-amino-2-methyl-4-(2-methylcyclohexyl)butanoate | C₁₃H₂₅NO₃ | Contains ether functional group | Broader applications in organic synthesis |
This table highlights how variations in structure can lead to different biological activities and therapeutic potentials.
Case Studies
Several studies have explored the biological effects of this compound:
- Inhibition of Pro-inflammatory Cytokines : A study demonstrated that treatment with this compound significantly reduced levels of IL-6 and TNF-α in LPS-stimulated macrophages, supporting its potential as an anti-inflammatory agent .
- Neuroprotective Mechanisms : Research involving Aβ-induced neuroinflammation showed that this compound could inhibit the expression of inflammatory markers like iNOS and COX-2, indicating its protective role against neurodegenerative processes .
Properties
Molecular Formula |
C12H23NO2 |
---|---|
Molecular Weight |
213.32 g/mol |
IUPAC Name |
methyl 4-amino-3-(4-methylcyclohexyl)butanoate |
InChI |
InChI=1S/C12H23NO2/c1-9-3-5-10(6-4-9)11(8-13)7-12(14)15-2/h9-11H,3-8,13H2,1-2H3 |
InChI Key |
KSRSTKUJYWTKMU-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1)C(CC(=O)OC)CN |
Origin of Product |
United States |
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